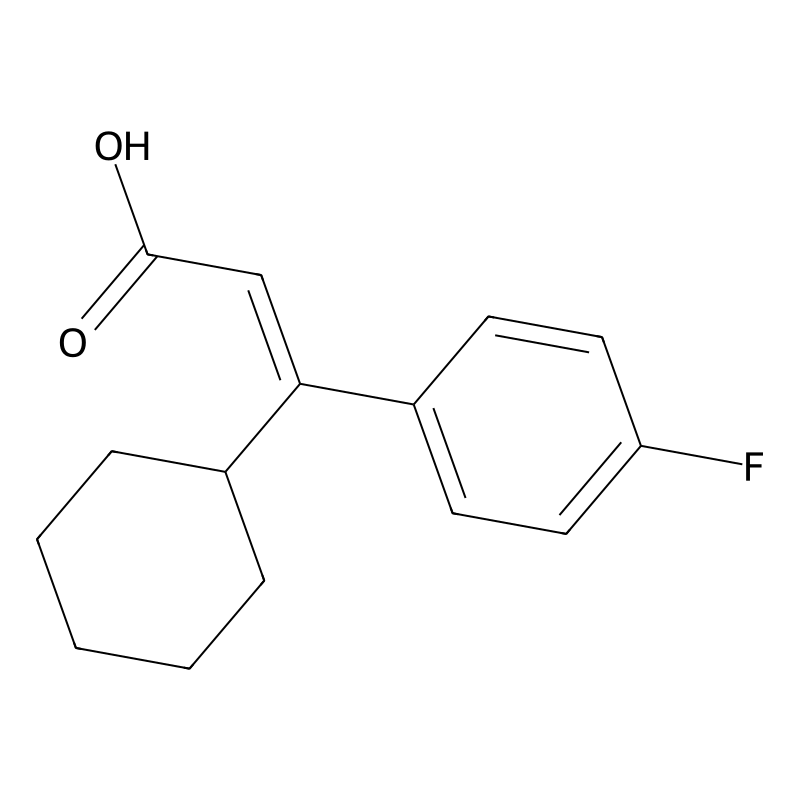

3-Cyclohexyl-3-(4-fluorophenyl)acrylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

3-Cyclohexyl-3-(4-fluorophenyl)acrylic acid is an organic compound with the molecular formula . It features a cyclohexyl group and a 4-fluorophenyl group attached to an acrylic acid moiety, making it a significant compound in organic chemistry. The presence of the fluorine atom enhances its biological activity and reactivity, which are critical for its applications in various fields, including medicinal chemistry and material science.

- Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

- Reduction: The acrylic acid moiety may be reduced to an alcohol or alkane.

- Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the acrylic acid moiety.

These reactions are essential for modifying the compound for specific applications in research and industry.

Research indicates that 3-Cyclohexyl-3-(4-fluorophenyl)acrylic acid exhibits potential biological activities, particularly in anti-inflammatory and anticancer properties. The compound's mechanism of action likely involves interaction with specific molecular targets, such as enzymes or receptors, modulating their activity to exert therapeutic effects. Ongoing studies aim to further elucidate its biological pathways and potential therapeutic uses.

The synthesis of 3-Cyclohexyl-3-(4-fluorophenyl)acrylic acid can be achieved through various synthetic routes:

- Grignard Reaction: One common method involves reacting cyclohexylmagnesium bromide with 4-fluorobenzaldehyde.

- Wittig Reaction: Following the Grignard reaction, a Wittig reaction with a suitable phosphonium ylide can yield the desired acrylic acid derivative.

These reactions typically require anhydrous solvents and an inert atmosphere to prevent unwanted side reactions. Industrial production may involve optimized conditions for high yield and purity, often utilizing continuous flow reactors.

3-Cyclohexyl-3-(4-fluorophenyl)acrylic acid has diverse applications across several fields:

- Chemistry: It serves as a building block for synthesizing more complex organic molecules.

- Biology: The compound is under investigation for its potential therapeutic applications in treating various diseases.

- Industry: It is utilized in developing new materials and chemical processes, showcasing its versatility as a chemical intermediate.

The interaction studies of 3-Cyclohexyl-3-(4-fluorophenyl)acrylic acid focus on its binding affinity to biological targets. These studies are critical for understanding its pharmacological potential and mechanisms of action. By elucidating these interactions, researchers aim to identify specific pathways that the compound may influence, which could lead to novel therapeutic strategies.

Several compounds share structural similarities with 3-Cyclohexyl-3-(4-fluorophenyl)acrylic acid. Notable examples include:

- Cyclohexylacrylic Acid: Lacks the 4-fluorophenyl group, resulting in different chemical and biological properties.

- 4-Fluorophenylacrylic Acid: Lacks the cyclohexyl group, affecting its reactivity and applications.

Uniqueness

The uniqueness of 3-Cyclohexyl-3-(4-fluorophenyl)acrylic acid lies in its combination of both cyclohexyl and 4-fluorophenyl groups. This structural feature confers distinct chemical and biological properties that enhance its utility in research and industrial applications compared to similar compounds.